molecular formula C17H15N3O3S B2818978 2-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868370-40-5

2-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2818978
CAS RN: 868370-40-5
M. Wt: 341.39
InChI Key: JAMAWICIIYVJHP-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” appears to contain a benzothiazole ring, which is a heterocyclic compound . It also contains a nitro group (-NO2) and an amide group (CONH2), which are common functional groups in organic chemistry .


Molecular Structure Analysis

The benzothiazole ring system is aromatic and planar. The nitro group is a strong electron-withdrawing group, which would contribute to the polarity of the molecule . The amide group can participate in hydrogen bonding .


Chemical Reactions Analysis

The nitro group can undergo reduction reactions to form amines . The amide group can be hydrolyzed to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the nitro group might increase the compound’s reactivity and polarity . The amide group could allow for hydrogen bonding, which might increase the compound’s boiling point and water solubility .

Scientific Research Applications

Antitumor Potential

  • Synthesis and Biological Evaluation: Research into benzothiazole derivatives, similar in structure to the specified compound, has shown significant antitumor properties. A study highlighted the design and synthesis of a biologically stable derivative exhibiting excellent in vivo inhibitory effects on tumor growth, underscoring the potential of benzothiazole compounds in cancer therapy (Yoshida et al., 2005).

Antimicrobial and Antifungal Activities

  • Antimicrobial Screening: N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its metal complexes were synthesized and characterized. These compounds showed varying activities against multi-resistant bacterial strains and fungi, indicating their potential as antimicrobial agents (Obasi et al., 2014).

Antioxidative Properties

  • Experimental and Computational Study: The antioxidative potential of novel nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides was explored. These compounds demonstrated significant antiproliferative activity and antioxidative capacity, suggesting their utility in developing efficient antioxidants for therapeutic applications (Cindrić et al., 2019).

Antiparasitic Activity

  • Thiazolides as Anti-Infective Drugs: A novel class of drugs named thiazolides, including compounds like nitazoxanide (a nitrothiazole-ring compound), has been identified to exhibit broad-spectrum activities against various pathogens, including protozoa, bacteria, and viruses, by possibly triggering apoptosis in proliferating mammalian cells (Hemphill et al., 2012).

Synthesis and Characterization

  • Metal Complexes of Benzothiazole Derivatives: The synthesis and characterization of new Schiff bases metal complexes derived from benzothiazole reveal their potential as therapeutic agents due to the biological activities of the metal complexes (Mahmood et al., 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. Benzothiazoles are found in a variety of pharmaceuticals and exhibit diverse biological activities .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its potential applications. For example, if it exhibits biological activity, it could be developed into a pharmaceutical .

properties

IUPAC Name

2-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-8-11(2)15-14(9-10)19(3)17(24-15)18-16(21)12-6-4-5-7-13(12)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMAWICIIYVJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.